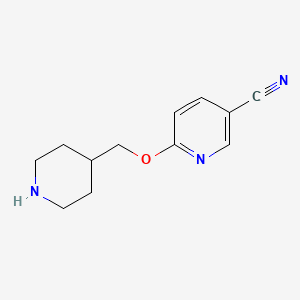

6-(Piperidin-4-ylmethoxy)nicotinonitrile

Description

Properties

CAS No. |

1249308-86-8 |

|---|---|

Molecular Formula |

C12H15N3O |

Molecular Weight |

217.27 g/mol |

IUPAC Name |

6-(piperidin-4-ylmethoxy)pyridine-3-carbonitrile |

InChI |

InChI=1S/C12H15N3O/c13-7-11-1-2-12(15-8-11)16-9-10-3-5-14-6-4-10/h1-2,8,10,14H,3-6,9H2 |

InChI Key |

OUCDJEDLWFWBET-UHFFFAOYSA-N |

SMILES |

C1CNCCC1COC2=NC=C(C=C2)C#N |

Canonical SMILES |

C1CNCCC1COC2=NC=C(C=C2)C#N |

Origin of Product |

United States |

Scientific Research Applications

Cancer Research Applications

Recent studies have highlighted the cytotoxic effects of 6-(Piperidin-4-ylmethoxy)nicotinonitrile and its derivatives against various cancer cell lines. For instance, one study demonstrated that a compound derived from this structure significantly activated apoptotic pathways in MCF-7 (breast cancer) and HepG2 (liver cancer) cells, with IC50 values indicating potent activity at low concentrations (0.5 μM for MCF-7) .

Case Study: Apoptotic Mechanism

- Compound Tested : this compound derivatives

- Cell Lines : MCF-7 and HepG2

- Results : Increased apoptosis by 33.43% in MCF-7 cells.

This suggests that the compound may serve as a lead for developing new anticancer agents targeting apoptosis.

Antimicrobial Activity

The antimicrobial properties of pyridine-based compounds, including this compound, have also been investigated. Compounds containing similar structures have shown significant antibacterial activity against various strains such as Staphylococcus aureus, E. coli, and Pseudomonas aeruginosa .

Antimicrobial Efficacy Table

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 31.25 - 62.5 μg/mL |

| E. coli | 31.25 - 62.5 μg/mL | |

| Pseudomonas aeruginosa | 31.25 - 62.5 μg/mL |

These findings indicate the potential of this compound in developing new antibiotics, particularly in the context of rising antibiotic resistance.

Neurological Applications

Emerging research suggests that derivatives of this compound may influence neurological pathways, particularly through modulation of GABA receptors, which are crucial for cognitive function and anxiety regulation . The potential use of these compounds as cognitive enhancers or treatments for cognitive disorders such as Alzheimer's disease is under investigation.

Potential Mechanism of Action

- Target Receptor : GABA A receptors

- Proposed Effect : Cognitive enhancement and treatment of cognitive disorders.

Comparison with Similar Compounds

Key Observations :

- Piperidine vs. Furan/Thiophene Substituents: The piperidine group in 6-(Piperidin-4-ylmethoxy)nicotinonitrile may enhance solubility and target affinity compared to aromatic heterocycles (e.g., furan, thiophene) due to its basic nitrogen and conformational flexibility .

- Functional Group Impact : Ethoxy or methoxy groups (e.g., in –7) improve metabolic stability but reduce electrophilicity compared to nitrile groups .

Physicochemical and Structural Properties

- Crystallinity: Nicotinonitriles with bulky substituents (e.g., thiophene, benzofuran) form stable crystals via intermolecular hydrogen bonds (N–H⋯N) and π-π stacking . Data for this compound’s crystallinity are absent but inferred to follow similar trends.

Comparison with Functional Analogs

Corrosion Inhibitors vs. Bioactive Agents

- 6-[5-(4-Methoxyphenyl)furan-2-yl] Nicotinonitrile: Acts as a corrosion inhibitor via adsorption on metal surfaces, leveraging electron-rich furan and nitrile groups .

- This compound: While untested for corrosion inhibition, its piperidine moiety could enhance adsorption in acidic environments, analogous to amine-based inhibitors .

Anticancer and Antimicrobial Derivatives

- Diaryl-3-cyano-1H-pyridinones: Exhibit potent anticancer activity (IC₅₀ < 10 µM) via kinase inhibition, attributed to nitrile-mediated hydrogen bonding .

Preparation Methods

Mannich Reaction Approach

A prominent method involves the Mannich reaction , where nicotinonitrile undergoes condensation with formaldehyde and piperidine under heating conditions:

- Reactants: Nicotinonitrile, piperidine, formaldehyde.

- Conditions: Heating for approximately 8 hours.

- Outcome: Formation of the this compound with good yields (typically 85–86%).

- Characterization: IR bands at 2196 cm⁻¹ (nitrile group), 1646 cm⁻¹ (carbonyl or conjugated systems), and 3484 cm⁻¹ (OH) confirm functional groups. ^1H NMR shows characteristic piperidine protons and methylene protons connecting piperidine to the nicotinonitrile core.

This method is advantageous due to its straightforwardness and relatively high yield.

Nucleophilic Substitution on Halogenated Nicotinonitrile

Another route involves the preparation of halogenated nicotinonitrile derivatives (e.g., 2-chloropyridines), which then undergo nucleophilic substitution with piperidine derivatives:

- Step 1: Synthesis of 2-chloropyridine derivatives from nicotinonitrile precursors using reagents such as POCl3/PCl5 under reflux.

- Step 2: Reaction of these chlorinated intermediates with piperidine or piperidine-1-carbothiohydrazide to introduce the piperidinyl group.

- Conditions: Reflux or room temperature reactions depending on the specific intermediates.

- Yields: Variable, often ranging from moderate to high (33–95%) depending on the substrate and reaction conditions.

This method allows for further functionalization and diversification of the nicotinonitrile scaffold.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Mannich Reaction | Nicotinonitrile, piperidine, formaldehyde | Heating (~80-100°C) | 8 hours | 85–86 | High yield, straightforward, suitable for scale-up |

| Halogenation (Chlorination) | Nicotinonitrile derivatives, POCl3/PCl5 | Reflux | 7 hours | 60–90 | Forms chloropyridine intermediates |

| Nucleophilic substitution | Chloropyridine + piperidine derivatives | Room temp to reflux | 0.5–12 hours | 33–95 | Reaction time and temperature vary with substrates |

| Conversion to methyl imidate | Nitrile, methanol, DBU | Boiling | 4 hours | 67–100 | Intermediate step for further derivatization |

Characterization Data Supporting Preparation

- Infrared Spectroscopy (IR): Key absorption bands include nitrile stretch (~2196–2220 cm⁻¹), NH or OH groups (~3150–3500 cm⁻¹), and carbonyl groups (~1640–1655 cm⁻¹) depending on substituents.

- Nuclear Magnetic Resonance (NMR):

- ^1H NMR typically shows signals for piperidine ring protons (multiplets around 1.2–3.6 ppm).

- Methoxy or methylene protons linking piperidine to the nicotinonitrile appear as singlets or multiplets near 3.5–4.0 ppm.

- ^13C NMR confirms the presence of sp, sp^2, and sp^3 carbons, with nitrile carbons resonating near 115 ppm and aromatic carbons spanning 110–160 ppm.

- Mass Spectrometry (MS): Molecular ion peaks consistent with the molecular weight of this compound confirm the molecular formula.

Summary of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Mannich Reaction | Direct condensation with formaldehyde and piperidine | High yield, simple procedure | Requires heating for extended periods |

| Halogenation + Substitution | Two-step: chlorination then nucleophilic substitution | Allows structural diversity | More steps, sensitive to reaction conditions |

| Conversion to Imidates | Intermediate step for further functionalization | High yields, versatile intermediates | Additional reagents and steps required |

Research Findings and Notes

- The piperidine moiety significantly influences the biological activity of the compound, particularly in inhibiting lysine-specific demethylase 1, a target in cancer therapy.

- The nitrile group enhances reactivity, allowing further chemical modifications.

- Optimization of reaction conditions such as temperature, solvent choice, and reaction time is crucial to maximize yield and purity.

- The compound’s synthesis has been reported with yields ranging from moderate to excellent depending on the method and scale.

Q & A

Q. What are the optimal synthetic routes for 6-(Piperidin-4-ylmethoxy)nicotinonitrile, considering yield and environmental impact?

- Methodological Answer : The synthesis of nicotinonitrile derivatives often involves multi-component reactions (MCRs) under controlled conditions. For example, protocols using ionic liquids, ultrasound irradiation, or Fe3O4 catalysts have been explored to improve yields and reduce hazardous solvent use (e.g., benzene/toluene). Key factors include reaction temperature (typically 80–120°C), solvent polarity, and catalyst loading. A recent study achieved 75–85% yields for structurally similar compounds by optimizing Lewis acid catalysts and reaction times . Environmental impact can be minimized by adopting green solvents (e.g., ethanol/water mixtures) and recyclable catalysts.

Q. How can spectroscopic techniques (NMR, FT-IR) confirm the structure of this compound?

- Methodological Answer : 1H and 13C NMR are critical for confirming the piperidine and nitrile moieties. For example, in analogous compounds, the piperidine methoxy group typically appears as a singlet at δ 3.8–4.2 ppm in 1H NMR, while aromatic protons resonate between δ 7.0–8.5 ppm. FT-IR should show a sharp nitrile (C≡N) stretch near 2220–2240 cm⁻¹. Detailed spectral assignments for related nicotinonitriles, including coupling constants and carbon shifts, are documented in studies using DMSO-d6 as the solvent .

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Methodological Answer : Key precautions include:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation (H319/H335 hazards).

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.

- Storage : Keep in airtight containers at 2–8°C, away from oxidizers.

Safety data for structurally similar piperidine derivatives emphasize avoiding skin contact and immediate medical consultation for exposure .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing this compound?

- Methodological Answer : A 2k factorial design can systematically evaluate variables like temperature, catalyst concentration, and solvent ratio. For example:

Q. What challenges arise in analyzing surface interactions of this compound in material science applications?

- Methodological Answer : Molecular adsorption on surfaces (e.g., silica or polymers) requires advanced microspectroscopic techniques like AFM-IR or ToF-SIMS. Challenges include:

- Non-uniform adsorption : Heterogeneous surface coverage complicates reproducibility.

- Oxidative degradation : Nitrile groups may react with surface-bound oxidants (e.g., ozone).

Recent studies on indoor surface chemistry highlight the need for controlled humidity and inert atmospheres during analysis to preserve compound integrity .

Q. What strategies mitigate discrepancies in elemental analysis data for this compound derivatives?

- Methodological Answer : Discrepancies between calculated and observed elemental composition often stem from:

- Hydrate formation : Use Karl Fischer titration to quantify water content.

- Trace solvents : Employ high-vacuum drying (0.1 mmHg, 24 hours) to remove residual solvents.

For example, a study on pyrene-substituted nicotinonitriles reported a 0.3–0.5% deviation in carbon content after rigorous drying, aligning with theoretical values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.